![molecular formula C11H11F2NO3 B8486011 N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine](/img/structure/B8486011.png)
N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine is a chemical compound known for its role as a γ-secretase inhibitor. This compound is often used in scientific research, particularly in studies related to neuronal differentiation and Alzheimer’s disease. Its chemical formula is C23H26F2N2O4, and it has a molecular weight of 432.46 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine typically involves the coupling of 3,5-difluorophenylacetic acid with L-alanine. This reaction is often facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
科学研究应用
N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine is widely used in scientific research due to its role as a γ-secretase inhibitor. Some of its applications include:
Neuroscience: It is used to study neuronal differentiation and the development of neural cells.
Alzheimer’s Disease Research: The compound helps in understanding the role of γ-secretase in the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease.
Stem Cell Research: It is used in protocols to derive cortical neurons from human pluripotent stem cells (hPSCs) and to maintain hepatocytes in culture
作用机制
N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine exerts its effects by inhibiting γ-secretase, an enzyme complex involved in the proteolytic processing of several proteins, including the amyloid precursor protein (APP). By inhibiting γ-secretase, the compound reduces the production of amyloid-beta peptides, which are associated with the pathogenesis of Alzheimer’s disease. The inhibition of γ-secretase also affects Notch signaling, which plays a crucial role in cell differentiation and development .
相似化合物的比较
Similar Compounds
N-[2-(3,5-Difluorophenyl)acetyl]-L-alanyl-2-phenylglycine 1,1-dimethylethyl ester: Another γ-secretase inhibitor with similar applications in Alzheimer’s disease research.
DAPT: A well-known γ-secretase inhibitor used in various research studies.
Uniqueness
N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine is unique due to its specific structure, which allows it to effectively inhibit γ-secretase without affecting other proteases. This specificity makes it a valuable tool in research focused on Alzheimer’s disease and neuronal differentiation .
属性
分子式 |
C11H11F2NO3 |
|---|---|
分子量 |
243.21 g/mol |
IUPAC 名称 |
2-[[2-(3,5-difluorophenyl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C11H11F2NO3/c1-6(11(16)17)14-10(15)4-7-2-8(12)5-9(13)3-7/h2-3,5-6H,4H2,1H3,(H,14,15)(H,16,17) |
InChI 键 |
WMFFVAZKIWXNQV-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)O)NC(=O)CC1=CC(=CC(=C1)F)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(5-Phenylpentyl)amino]benzoic acid](/img/structure/B8485934.png)
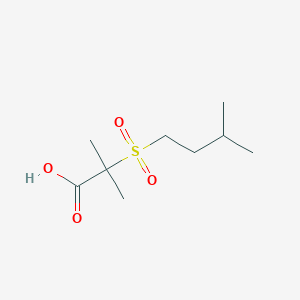
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-methyluridine](/img/structure/B8485944.png)
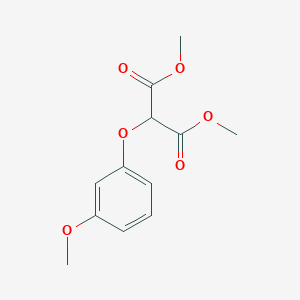
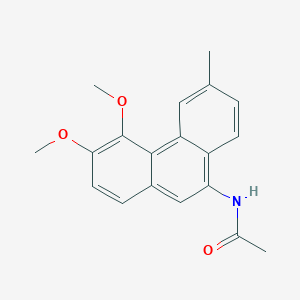
![5-iodo-3-[(R) 1-(2.6-dichloro-3-fluoro-phenyl)-ethoxy]-pyridin-2-ylamine](/img/structure/B8485963.png)
![1-(Bicyclo[2.2.1]heptan-1-yl)thiourea](/img/structure/B8485970.png)
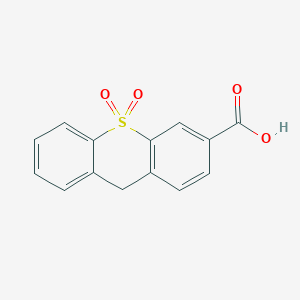
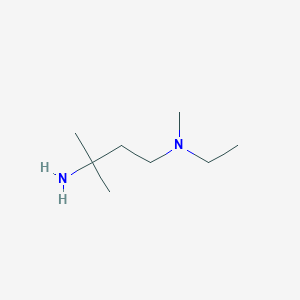
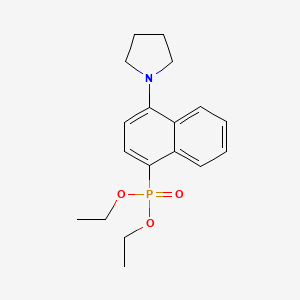
![ethyl 3-[4-[3-(3,4-dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoate](/img/structure/B8485989.png)
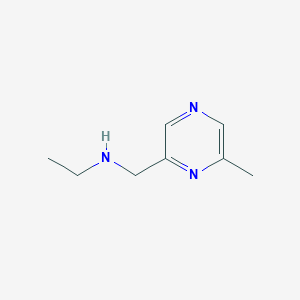
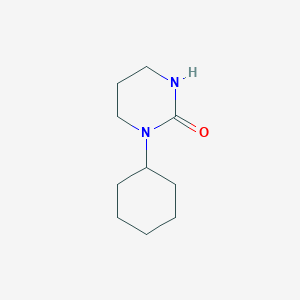
![{[(3,3,3-Trifluoroprop-1-en-1-yl)oxy]methyl}benzene](/img/structure/B8486013.png)
